molecular formula C22H21ClN4O5S B11503742 Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Ethyl 4-{[(3-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate

Cat. No.: B11503742
M. Wt: 488.9 g/mol
InChI Key: MNTJLNFDLPPIHD-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H22ClN3O5S. This compound is notable for its intricate structure, which includes a benzoate ester, a chlorobenzamido group, and an imidazolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves a multi-step process:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The benzanilide core of the compound is known to bind to a variety of receptor types, including tyrosine kinase receptors and vascular endothelial growth factor receptors . This binding can inhibit the activity of these receptors, leading to downstream effects on cellular signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-{2-[3-(4-CHLOROBENZAMIDO)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C22H21ClN4O5S

Molecular Weight

488.9 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(4-chlorobenzoyl)amino]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21ClN4O5S/c1-3-32-21(31)14-6-10-16(11-7-14)24-18(28)12-17-20(30)26(2)22(33)27(17)25-19(29)13-4-8-15(23)9-5-13/h4-11,17H,3,12H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

MNTJLNFDLPPIHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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